molecular formula C6H5F3N2O B596431 (4-(Trifluoromethyl)pyrimidin-2-yl)methanol CAS No. 1240594-67-5

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol

Cat. No.: B596431
CAS No.: 1240594-67-5
M. Wt: 178.114
InChI Key: UAUKCOHAEJTUND-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is an organic compound with the molecular formula C6H5F3N2O It is a pyrimidine derivative that contains a trifluoromethyl group and a hydroxymethyl group

Mechanism of Action

Target of Action

The primary targets of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .

Mode of Action

It is known that the trifluoromethyl group can establish intermolecular h-bonds , which could potentially influence its interaction with biological targets.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Some trifluoromethyl compounds have shown potential antitumor activity , suggesting that this compound may also have similar effects

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)pyrimidine with formaldehyde under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base in an aqueous or alcoholic medium. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (4-(trifluoromethyl)pyrimidin-2-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)pyrimidin-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (4-(Trifluoromethyl)pyrimidin-2-yl)amine: Contains an amino group instead of a hydroxymethyl group.

    (4-(Trifluoromethyl)pyrimidin-2-yl)thiol: Contains a thiol group instead of a hydroxymethyl group.

Uniqueness

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUKCOHAEJTUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744361
Record name [4-(Trifluoromethyl)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-67-5
Record name [4-(Trifluoromethyl)pyrimidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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